Ibiglustat

Vue d'ensemble

Description

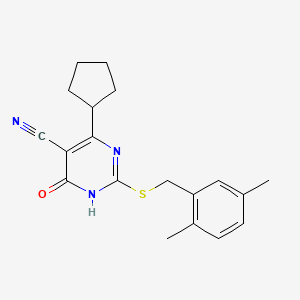

Venglustat is a brain-penetrant allosteric inhibitor of the enzyme glucosylceramide synthase. This enzyme catalyzes an early step in the synthesis of many glycolipids. Venglustat is being developed for lysosomal storage diseases, including Gaucher’s disease, Fabry disease, and Parkinson’s disease caused by mutations in the GBA1 gene .

Applications De Recherche Scientifique

Venglustat has several scientific research applications:

Mécanisme D'action

Venglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for the conversion of ceramide to glucosylceramide. By inhibiting this enzyme, Venglustat reduces the synthesis of glucosylceramide, thereby preventing its accumulation in lysosomes. This reduction in glucosylceramide levels helps to alleviate the symptoms of lysosomal storage diseases .

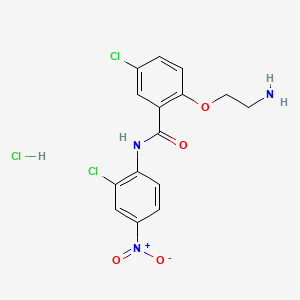

Safety and Hazards

Ibiglustat is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing a self-contained breathing apparatus, chemical-resistant rubber gloves, and chemical safety goggles are recommended when handling this compound .

Analyse Biochimique

Biochemical Properties

Ibiglustat inhibits the enzyme glucosylceramide synthase . This enzyme catalyzes an early step in the synthesis of many glycolipids . By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells . This interaction with glucosylceramide synthase is crucial for the biochemical role of this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It effectively inhibits the glycosphingolipid (GSL) pathway, demonstrating a reduction in GL-1, a lipid that accumulates in certain cells . In a cell model of GCase deficiency, this compound reduced glucosylceramide, slowed the conversion of physiological α-synuclein tetramers into toxic conformations, and protected against α-synuclein fibril-induced toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme glucosylceramide synthase. By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide . This leads to a reduction in the accumulation of glucosylceramide, which is implicated in several rare diseases, responsible for both cell dysfunction and disease progression .

Dosage Effects in Animal Models

It is known that this compound has been used in various animal models for the study of diseases like Gaucher’s disease and Fabry disease .

Metabolic Pathways

This compound operates in the glycosphingolipid (GSL) pathway . It inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glucosylceramide . This inhibition leads to a reduction in the accumulation of glucosylceramide, a lipid that accumulates in certain cells .

Transport and Distribution

It is known that this compound is a brain-penetrant inhibitor, suggesting that it can cross the blood-brain barrier .

Méthodes De Préparation

The preparation of Venglustat involves the synthesis of glucosylceramide synthase inhibitors. The synthetic routes and reaction conditions for Venglustat are not extensively detailed in publicly available literature. it is known that Venglustat is an orally administered compound, indicating that its synthesis must ensure stability and bioavailability when taken orally .

Analyse Des Réactions Chimiques

Venglustat primarily undergoes inhibition reactions where it inhibits the enzyme glucosylceramide synthase. This inhibition prevents the conversion of ceramide to glucosylceramide, thereby reducing the accumulation of glycolipids . The major product formed from this reaction is the reduced level of glucosylceramide in the body .

Comparaison Avec Des Composés Similaires

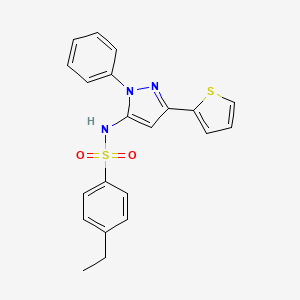

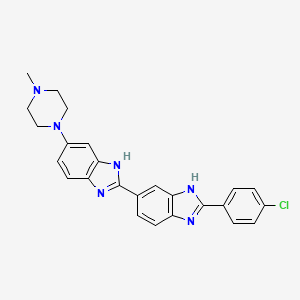

Venglustat is similar to other glucosylceramide synthase inhibitors such as miglustat and eliglustat. Venglustat is unique in its ability to penetrate the brain, making it potentially more effective for treating neurological manifestations of lysosomal storage diseases . Other similar compounds include:

Miglustat: Another glucosylceramide synthase inhibitor used for treating Gaucher’s disease.

Eliglustat: A glucosylceramide synthase inhibitor that is FDA-approved for treating Gaucher’s disease.

Venglustat’s ability to cross the blood-brain barrier distinguishes it from these other inhibitors, potentially offering more comprehensive treatment options for diseases with neurological involvement .

Propriétés

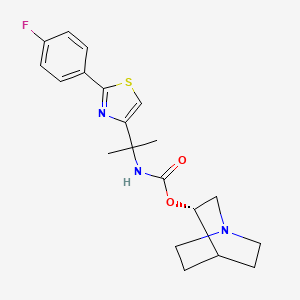

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHRCLAKZBDRHN-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1401090-53-6 | |

| Record name | Ibiglustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VENGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)

![N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide](/img/structure/B607973.png)

![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)